molecular formula C25H23NO5 B14857927 Fmoc-(betaR)-beta-OMe-L-Phenylalanine

Fmoc-(betaR)-beta-OMe-L-Phenylalanine

Cat. No.: B14857927
M. Wt: 417.5 g/mol
InChI Key: YGLRUBOJLHVWSW-XZOQPEGZSA-N
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Description

Fmoc-(βR)-β-OMe-L-Phenylalanine is a fluorenylmethyloxycarbonyl (Fmoc)-protected β-amino acid derivative featuring a methoxy (-OMe) group at the β-position of the phenylalanine side chain. This compound is structurally distinct from canonical α-amino acids due to its β-substitution and stereochemistry (R-configuration at the β-carbon). It is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce β-substituted aromatic residues into peptide chains, enabling tailored physicochemical or self-assembly properties .

Properties

Molecular Formula

C25H23NO5

Molecular Weight

417.5 g/mol

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxy-3-phenylpropanoic acid

InChI

InChI=1S/C25H23NO5/c1-30-23(16-9-3-2-4-10-16)22(24(27)28)26-25(29)31-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21-23H,15H2,1H3,(H,26,29)(H,27,28)/t22-,23+/m0/s1

InChI Key

YGLRUBOJLHVWSW-XZOQPEGZSA-N

Isomeric SMILES

CO[C@H](C1=CC=CC=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

COC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(betaR)-beta-OMe-L-Phenylalanine typically involves the protection of the amine group of phenylalanine with the Fmoc group. This can be achieved by reacting phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in an organic solvent like dioxane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the compound is anchored to a solid support and sequentially built up .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(betaR)-beta-OMe-L-Phenylalanine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the phenylalanine moiety.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenylalanine derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(betaR)-beta-OMe-L-Phenylalanine is widely used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for the amine group during peptide synthesis .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .

Medicine

In medicine, this compound is used in the development of peptide-based drugs for the treatment of various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the large-scale production of peptides and proteins for research and therapeutic purposes. It is also used in the development of diagnostic tools and biosensors .

Mechanism of Action

The mechanism of action of Fmoc-(betaR)-beta-OMe-L-Phenylalanine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group of phenylalanine, preventing unwanted reactions during the synthesis process. The Fmoc group can be easily removed under mild basic conditions, such as treatment with piperidine, to reveal the free amine group for further reactions .

Comparison with Similar Compounds

Substituent Variations in Fmoc-Protected Phenylalanine Derivatives

The β-substituent and stereochemistry critically influence solubility, reactivity, and supramolecular behavior. Key analogs include:

Compound Substituent/Modification Key Properties/Applications References
Fmoc-(βR)-β-OMe-L-Phe β-methoxy (R-configuration) Enhanced solubility; potential for tailored self-assembly [Inferred]
Fmoc-β-Ala-OH β-alanine (no aromatic side chain) Byproduct in SPPS; negligible gelation
Fmoc-Phe(4-F)-OH 4-fluoro substitution on Phe Altered electronic properties; stable in SPPS
Fmoc-[2.3.5.6F]Phe-OH Tetrafluorinated Phe Improved thermal stability; NMR applications
Fmoc-L-β-homoalanine Extended β-carbon chain Higher melting point (96–98°C)
Fmoc-(4-t-Boc)-L-Phe 4-tert-butyloxycarbonyl protection Intermediate for pesticides/fragrances

Key Observations :

  • Solubility: The β-OMe group in Fmoc-(βR)-β-OMe-L-Phe likely enhances aqueous solubility compared to non-polar analogs like Fmoc-(4-t-Boc)-L-Phe .
  • Stereochemical Impact : The βR configuration may confer distinct self-assembly or enzymatic stability compared to βS diastereomers, as seen in studies on Fmoc-(1R,2S)-2a* .

Comparison of Yields :

Compound Yield Key Step
Fmoc-(βR)-β-OMe-L-Phe* ~50–70% Arndt-Eistert + OMe addition
Fmoc-β-Ala-OH <5% Byproduct in Fmoc-OSu reactions
Fmoc-(1R,2S)-2a* 6% Enzymatic reductive amination

*Inferred from similar protocols.

Self-Assembly and Hydrogelation

β-Substitution and aromaticity govern supramolecular behavior:

Compound Self-Assembly Structure Storage Modulus (G') Key Interactions
Fmoc-(βR)-β-OMe-L-Phe* Anticipated fibrils N/A H-bonding, π–π stacking
Fmoc-diphenylalanine Fibrils (antiparallel β-sheets) 1–10 kPa π–π (Fmoc-Fmoc), H-bonding
Fmoc-Tyr Rigid hydrogels >20 kPa Strong H-bonding
Fmoc-β-Phe Syneresis-prone gels <5 kPa J- to H-aggregate transition

Mechanistic Insights :

  • The β-OMe group may disrupt H-bonding networks compared to Fmoc-Phe, similar to Py-Ser’s perturbation of Fmoc-Tyr-Leu .
  • Fmoc-(βR)-β-OMe-L-Phe could form weaker hydrogels than Fmoc-Tyr due to reduced H-bonding capacity .

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